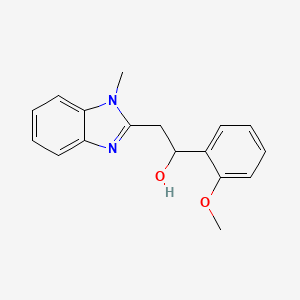
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol, also known as MBZE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBZE is a benzimidazole derivative, which is a class of compounds that have been shown to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用机制
The mechanism of action of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it has been suggested that this compound may target multiple cellular pathways that are involved in cancer and viral infections. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and reverse transcriptase, which are important targets for anticancer and antiviral drugs, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress and the modulation of cellular signaling pathways. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.
实验室实验的优点和局限性
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol has several advantages for lab experiments, such as its high solubility in water and its relatively low toxicity. However, this compound has some limitations, such as its low stability in acidic conditions and its limited availability. Therefore, it is important to optimize the experimental conditions for the synthesis and storage of this compound to ensure its stability and reproducibility.
未来方向
There are several future directions for the research on 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol, such as the development of new synthetic methods for the production of this compound and its analogs, the investigation of its potential therapeutic properties against other diseases, and the elucidation of its mechanism of action at the molecular level. Furthermore, the development of new drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its toxicity in vivo. Overall, the research on this compound has the potential to contribute to the development of new therapies for cancer and viral infections.
合成方法
The synthesis of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol involves the reaction of 2-methoxyphenylboronic acid, 1-methyl-1H-benzimidazole-2-carbaldehyde, and ethanol in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, the amount of catalyst, and the reaction time.
科学研究应用
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential therapeutic properties, particularly in the treatment of cancer and viral infections. Several studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that are commonly targeted by anticancer drugs.
This compound has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has been shown to inhibit the replication of HIV and HCV in vitro, and it has been suggested that this compound may be a potential candidate for the development of new antiviral drugs.
属性
IUPAC Name |
1-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-14-9-5-4-8-13(14)18-17(19)11-15(20)12-7-3-6-10-16(12)21-2/h3-10,15,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWSKZGRALFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)
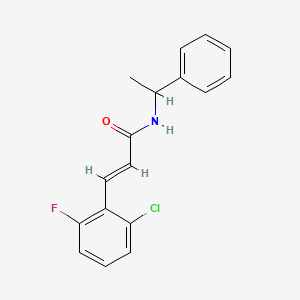
![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5426072.png)

![N-cyclopentyl-2-methyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5426082.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)
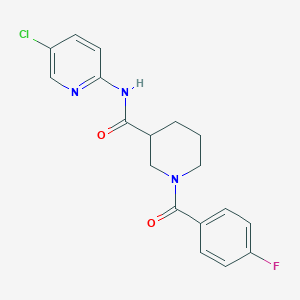
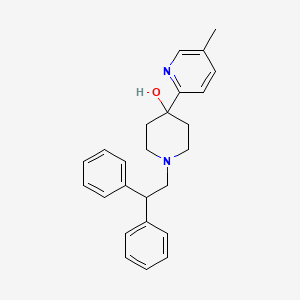
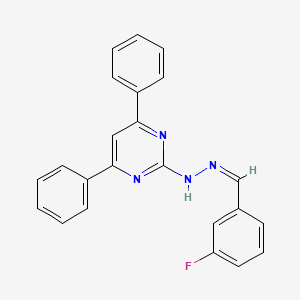

![2-(2-ethoxy-4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5426135.png)